molecular formula C8H8BrNO2 B033773 Methyl 3-amino-2-bromobenzoate CAS No. 106896-48-4

Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773
CAS No.: 106896-48-4
M. Wt: 230.06 g/mol
InChI Key: NIXWZYZFLFEHMB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-bromobenzoate (MBAB) is an organic compound commonly used in the synthesis of organic compounds, particularly in the field of medicinal chemistry. It is a white, crystalline solid with a molecular weight of 207.04 g/mol and a melting point of 183-185°C. MBAB is a versatile reagent in organic synthesis, used for a variety of purposes, including the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

  • Antifungal Applications : A related compound, Methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, shows significant cytotoxic activity against Malassezia furfur, suggesting potential for developing drug candidates for skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020).

  • Antitumor Potential : Research indicates potential antitumor applications due to the synthesis of compounds with radiochemical purity and suitability for metabolism and tissue distribution studies in animals (Hill & Eaddy, 1994).

  • Nonlinear Optical (NLO) Applications : Methyl 2-amino-5-bromobenzoate, a related compound, has been studied for its optical, thermal, and mechanical stability, indicating potential for NLO applications (Parthasarathy & Gopalakrishnan, 2012).

  • Synthesis of Key Intermediates in Anti-Cancer Drugs : A study presents a method for the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).

  • Thermochromic Applications : Palladium-catalyzed amination of bromofluorans and bromobenzo[a]fluorans produces intense black shades in methyl stearate containing bisphenol A, offering an alternative approach to various amino substituted fluorans (Azizian et al., 2012).

  • Solubility Data for Drug Development : A study provides valuable thermochemical and solubility data on bromobenzoic acids, which is useful for assessing water solubility of sparingly soluble drugs (Zherikova et al., 2016).

Safety and Hazards

Methyl 3-amino-2-bromobenzoate is classified as an acute toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-2-bromobenzoate, like other benzoates, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound, including its amino and bromo functional groups .

Cellular Effects

The effects of this compound on cells would likely depend on its specific interactions with cellular biomolecules. It could potentially influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well studied. Therefore, it is not possible to comment on any threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well known. It could potentially interact with various enzymes or cofactors and could also affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Properties

IUPAC Name

methyl 3-amino-2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXWZYZFLFEHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544174
Record name Methyl 3-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106896-48-4
Record name Methyl 3-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-2-bromobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrogen gas was passed through a solution of methyl 2-bromo-3-nitrobenzoate (0.20 g, 0.77 mM) and 0.1 g of 3% sulfided platinum on carbon in 25 mL ethyl acetate for 24 hours at room temperature. The catalyst was removed by filtration through celite. Concentration of the filtrate afforded 0.175 g (99%) of methyl 2-bromo-3-aminobenzoate as a yellow oil. 1H NMR (CDCl3) δ7.15 (t, 1H, J=8 Hz), 7.1 (dd, 1H, J=1 and 8 Hz), 6.8 (dd, 1H, J=1 and 8 Hz), and 3.95 (s, 3H). IR (CHCl3, cm−1) 3550, 3380, 2980, 2900, 1729, 1613, 1465, 1451, 1434, 1324, 1266, and 1025. MS (FD) m/e 230, 232.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of stannous chloride (15.0 g, 76.1 mM) in 30 mL of concentrated hydrochloric acid was slowly added to a solution of methyl 2-bromo-3-nitrobenzoate (4.0 g, 15.4 mM) in 90 mL ethanol at 15-30° C. over 1 hour. The mixture was then heated at 50-60° C. for 15 minutes. The mixture was cooled to room temperature and made alkaline by slow addition of solid sodium hydroxide maintaining a temperature of 30-35° C. The resultant mixture was extracted three times with chloroform. The extracts were washed with brine, dried over sodium sulfate, filtered and concentrated to afford 3.51 g (99%) of methyl 2-bromo-3-aminobenzoate as a yellow oil, identical in all respects to the material derived via catalytic hydrogenation described above.
[Compound]
Name
stannous chloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Bromo-3-nitro-benzoic acid methyl ester (12.9 g, 49.5 mmol) (prepared from 2-amino-3-nitro-benzoic acid as described by Webber E. S., et al., see patent application number WO 01/16136 A2) and SnCl2 (42 g, 223 mmol) were refluxed in methanol (225 mL, 0.2 M) and H2O (5.3 g, 243 mmol) for 2 hours. After cooling at ambient temperature, diatomaceous earth (20 g) and dichloromethane (1 L) were added followed with 3N aqueous sodium hydroxide (150 mL) with vigorous stirring. The mixture was filtered and the organic phase was washed with saturated aqueous sodium chloride. The organic solution was dried over sodium sulfate, filtered and all volatiles were removed under reduced pressure to afford Intermediate 5(a) (11.4 g) in 98% yield.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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